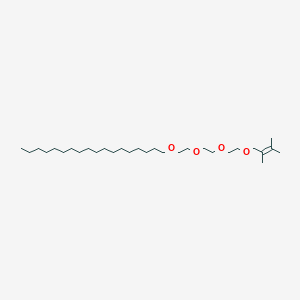
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a long carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene typically involves multi-step organic reactions. One common method includes the use of etherification reactions where appropriate alcohols are reacted with alkyl halides in the presence of a base. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The process may include purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
科学的研究の応用
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene involves its interaction with molecular targets through its ether linkages and hydrophobic carbon chain. These interactions can affect membrane fluidity and permeability, making it useful in drug delivery systems. The pathways involved may include passive diffusion and facilitated transport across biological membranes.
類似化合物との比較
Similar Compounds
Tetraethylene glycol dimethyl ether: Similar in having multiple ether linkages but with a shorter carbon chain.
Polyethylene glycol: Used widely in pharmaceuticals and biotechnology, but differs in its polymeric nature.
Dioctyl ether: Another ether compound with different applications in organic synthesis and industry.
Uniqueness
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is unique due to its specific combination of ether linkages and a long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
194168-64-4 |
|---|---|
分子式 |
C30H60O4 |
分子量 |
484.8 g/mol |
IUPAC名 |
1-[2-[2-[2-(2,3-dimethylbut-2-enoxy)ethoxy]ethoxy]ethoxy]octadecane |
InChI |
InChI=1S/C30H60O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-22-23-32-24-25-33-26-27-34-28-30(4)29(2)3/h5-28H2,1-4H3 |
InChIキー |
MCCUAQYKGAKVDO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCC(=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


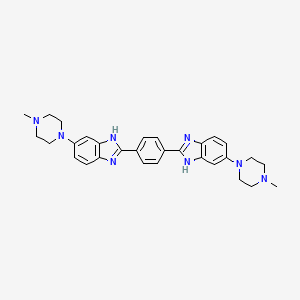

![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
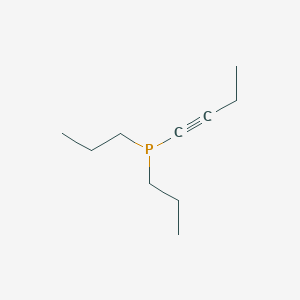

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
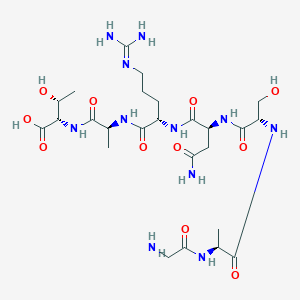
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
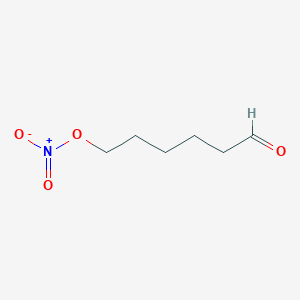
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
